N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine
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Overview
Description
N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine is a compound belonging to the class of organic compounds known as imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring. Imidazopyridines are known for their broad range of biological activities and are often used in pharmaceutical and chemical research.
Preparation Methods
The synthesis of N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with ethylamine under specific conditions. One common method involves the use of sodium methoxide as a base, which facilitates the formation of the imidazo[1,2-a]pyridine ring system . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common reagents used in these reactions include bromine, iodine, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it useful in studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine can be compared with other imidazopyridine derivatives, such as:
Zolpidem: A medication used for the treatment of insomnia.
Zolimidine: An antiulcer drug.
Saripidem: A sedative and anxiolytic drug.
These compounds share the imidazo[1,2-a]pyridine core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications
Properties
Molecular Formula |
C13H19N3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-ethyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H19N3/c1-4-15(5-2)10-12-11(3)14-13-8-6-7-9-16(12)13/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
HUANAASACXVIMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(N=C2N1C=CC=C2)C |
Origin of Product |
United States |
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